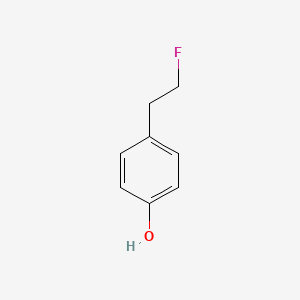

4-(2-Fluoroethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

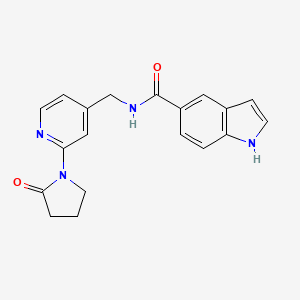

4-(2-Fluoroethyl)phenol is a chemical compound with the molecular formula C8H9FO . It contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of 4-(2-Fluoroethyl)phenol consists of a phenol group attached to a 2-fluoroethyl group . The InChI code for this compound is 1S/C8H9FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 .Chemical Reactions Analysis

Phenols, including 4-(2-Fluoroethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

4-(2-Fluoroethyl)phenol is a powder with a molecular weight of 140.16 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Plasmonic Sensors of Phenol and Its Derivatives

“4-(2-Fluoroethyl)phenol” is a derivative of phenol. Phenol and its derivatives have been universally used as a significant raw material in the industrial manufacturing of various chemicals of antimicrobials, anti-inflammatory drugs, antioxidants, and so on . Scientists are increasingly interested in on-site detection methods of phenol and its derivatives because these substances can induce harsh impacts on plants, animals, and human health . Plasmonic resonance nanomaterials, which are assisted by various optical sensors, including colorimetric, fluorescence, localized surface plasmon resonance (LSPR), and plasmon-enhanced Raman spectroscopy, exhibit potential application for ultrahigh sensitivity, selectivity, and rapid detection of phenol and its derivatives .

Trace Detection of Phenolic Pollutants

The uniformity of Ag nanorod bundles demonstrates a potential application as a Raman-active platform used for trace detection of phenolic pollutants, including 4-chlorobiphenyl, methyl parathion, 2,4-dichlorophenoxyacetic acid (2,4-D), and two pesticides mixtures in water environments .

Luminescence and Acid-Base Stimuli-Responsive Properties

A cocrystal assembled by 4-[2-(4-quinolinyl)vinyl]phenol (qv) and tetrafluoroterephthalic acid (a) has been reported to have tunable luminescence and acid-base stimuli-responsive properties .

Safety and Hazards

Mécanisme D'action

Target of Action

4-(2-Fluoroethyl)phenol is a phenolic compound . Phenolic compounds are known to have a broad range of targets due to their versatile scaffold that allows for a broad range of chemical additions . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . .

Mode of Action

The mode of action of phenolic compounds, including 4-(2-Fluoroethyl)phenol, is primarily through their interaction with their targets. For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction . This suggests that 4-(2-Fluoroethyl)phenol may interact with its targets in a similar manner.

Biochemical Pathways

Phenolic compounds are synthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . .

Pharmacokinetics

It’s known that phenolic compounds are secondary metabolites of plants and their metabolic pathways in plant foods are linked with metabolic pathways of primary metabolites .

Result of Action

Phenolic compounds are known to have potent action mechanisms that can lead to a much higher sensitivity of cells towards these natural compounds .

Propriétés

IUPAC Name |

4-(2-fluoroethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNRHJYVBGELFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoroethyl)phenol | |

CAS RN |

849675-04-3 |

Source

|

| Record name | 4-(2-fluoroethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2757021.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2757025.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)

![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)